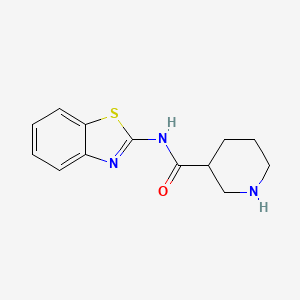

N-(2-Benzothiazolyl)piperidine-3-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C13H15N3OS |

|---|---|

Molekulargewicht |

261.34 g/mol |

IUPAC-Name |

N-(1,3-benzothiazol-2-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C13H15N3OS/c17-12(9-4-3-7-14-8-9)16-13-15-10-5-1-2-6-11(10)18-13/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16,17) |

InChI-Schlüssel |

APJLLMPPQWMRHS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)C(=O)NC2=NC3=CC=CC=C3S2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Approach

The synthesis of N-(2-Benzothiazolyl)piperidine-3-carboxamide typically involves:

- Preparation or procurement of piperidine-3-carboxamide or its derivatives.

- Functionalization of benzothiazole at the 2-position to introduce an amino or carboxamide group.

- Coupling of the benzothiazolyl moiety with the piperidine-3-carboxamide via amide bond formation.

Preparation of Piperidine-3-carboxamide Derivatives

The piperidine-3-carboxamide core can be synthesized or modified through a series of steps involving chiral or racemic piperidine derivatives.

Synthesis of (R)-3-Aminopiperidine Dihydrochloride

- (R)-3-Aminopiperidine dihydrochloride is an important intermediate for preparing piperidine-3-carboxamide derivatives.

- A reported method involves reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran (THF) solvent at controlled temperatures (10°C to 70°C).

- The process includes precise stoichiometric control of lithium aluminum hydride (1.5 to 2.0 equivalents) and temperature management to optimize yield and purity.

- Subsequent steps involve esterification and acid-base treatments to yield the desired chiral amine salt in kilogram-scale quantities, suitable for further functionalization.

Synthesis of Benzothiazolyl Intermediates

Solid-Phase and Solution-Phase Synthesis of 2-Benzothiazolyl Scaffolds

- The benzothiazole moiety is commonly synthesized by cyclization of 2-aminobenzenethiol with substituted benzoic acids or nitriles under high-temperature acidic conditions (e.g., polyphosphoric acid at 220 °C).

- Nitro-substituted thiobenzanilides can be cyclized to nitrophenyl-benzothiazoles via the Jacobson synthesis, followed by reduction to yield 2-(aminophenyl)benzothiazoles.

- These benzothiazolyl amines can be further reacted with activated amino acids or carboxylic acid derivatives to form amide bonds, facilitating the construction of benzothiazolyl amino acid or peptide conjugates.

Amide Bond Formation: Coupling Benzothiazole with Piperidine-3-carboxamide

Typical Coupling Reagents and Conditions

- The amide bond formation between benzothiazolyl amines and piperidine-3-carboxylic acid derivatives is typically achieved using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P).

- Catalysts like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) are often employed to enhance reaction efficiency.

- Reactions are conducted in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at ambient or slightly elevated temperatures (0°C to room temperature) for several hours (typically 4-12 hours).

- Post-reaction workup involves aqueous washes, drying over sodium sulfate, and purification by column chromatography or recrystallization to yield the target amide compound.

Representative Reaction Scheme and Yields

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Aminobenzothiazole + Piperidine-3-carboxylic acid derivative | DCC, DMAP, DCM, RT, 6 h | N-(2-Benzothiazolyl)piperidine-3-carboxamide | 40-60 | >95 (LCMS) | Column chromatography purification |

| 2 | Piperidine derivative synthesis | LiAlH4 reduction, THF, 10-70°C | (R)-3-Aminopiperidine dihydrochloride | Scalable to kg | High | Chiral purity controlled |

Case Study: Preparation from Patent CN103319475B

- Although this patent primarily describes the synthesis of N'-(benzothiazolyl)-3-carboxamide derivatives with coumarin moieties, the methodology for amide bond formation is applicable.

- The process involves stirring and refluxing 4-(diethylamino)-salicylaldehyde with diethyl malonate in the presence of piperidine and acetic acid to form coumarin intermediates.

- Hydrolysis under alkaline conditions yields the carboxylic acid intermediate, which is then coupled with 2-aminobenzothiazole using DCC and DMAP in chloroform at room temperature for 6 hours.

- The crude product is purified by filtration, washing, drying, and recrystallization to afford the benzothiazolyl carboxamide derivative with a yield of approximately 44%.

Analytical Characterization

- The synthesized compounds are characterized by melting point determination, IR spectroscopy (KBr pellet), ^1H and ^13C NMR spectroscopy, LC-MS, and elemental analysis.

- Typical spectral data confirm the presence of amide NH signals, aromatic benzothiazole protons, and piperidine ring protons.

- Purity is generally above 95% as confirmed by LC-MS and chromatographic methods.

Summary Table of Key Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Benzothiazolyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced derivatives with altered functional groups

Substitution: Substituted benzothiazole derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Explored for its anti-inflammatory, anti-tubercular, and anti-cancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Wirkmechanismus

The mechanism of action of N-(2-Benzothiazolyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of cathepsin K, the compound binds to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key residues . This binding inhibits the enzyme’s activity, leading to reduced bone resorption in the case of osteoporosis treatment. Additionally, the compound may activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues include:

- Avacopan (): A C5aR antagonist with a piperidine-3-carboxamide backbone but substituted with a 2-fluoro-6-methylbenzoyl group and a cyclopentylamino-phenyl moiety. Its molecular weight (≈563.6 g/mol) exceeds that of N-(2-benzothiazolyl)piperidine-3-carboxamide (estimated ~275.3 g/mol), reflecting larger substituents and enhanced lipophilicity .

- Compounds in : These feature pyrrolo[2,3-d]pyrimidin cores and trifluoromethoxybenzyl groups. For example, (S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide has a molecular weight of ~558.5 g/mol.

- N-Cbz-2-Piperidinecarboxylic acid derivatives (): These exhibit similarity scores up to 0.97 but lack the benzothiazole ring. Methyl N-Cbz-piperidine-2-carboxylate (MW: 277.3 g/mol) shares a carbamate group but differs in substitution pattern, affecting solubility and metabolic stability .

Table 1: Structural Comparison

Physicochemical and Spectroscopic Properties

- NMR Data : Compounds in show distinct 1H/13C shifts for pyrrolopyrimidine (e.g., δ 8.5–9.0 ppm for aromatic protons) versus benzothiazole (expected δ 7.5–8.5 ppm) .

- HPLC Retention : Retention times for piperidine-3-carboxamides vary with substituent polarity. For example, 8a (7.36 min) vs. 8c (7.71 min) due to trifluoromethyl vs. methoxy groups .

- Mass Spectrometry : ESI(+) m/z values for 8a (477.2 [M+H]+) and 8c (511.3 [M+H]+) highlight molecular weight differences .

Table 3: Physicochemical Properties

Biologische Aktivität

N-(2-Benzothiazolyl)piperidine-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including N-(2-benzothiazolyl)piperidine-3-carboxamide, are known for their broad spectrum of biological activities. These compounds have been studied extensively for their potential as anticancer agents, antimicrobial agents, and neuroprotective drugs. The structural features of benzothiazole contribute to their interaction with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. N-(2-benzothiazolyl)piperidine-3-carboxamide has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that benzothiazole derivatives can activate procaspase-3 kinase and induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer) with IC50 values ranging from 0.24 to 0.92 µM .

Case Study: Antiproliferative Effects

A focused study evaluated several derivatives of piperidine-3-carboxamide, including N-(2-benzothiazolyl)piperidine-3-carboxamide, against human melanoma A375 cells. The compound demonstrated an IC50 value of 0.88 µM, indicating its potent antiproliferative activity . The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly influenced the compound's efficacy.

Antimicrobial Properties

In addition to its anticancer activity, N-(2-benzothiazolyl)piperidine-3-carboxamide exhibits antimicrobial properties against various bacterial strains. Benzothiazole derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may interact with bacterial targets, enhancing its antimicrobial profile.

The mechanism by which N-(2-benzothiazolyl)piperidine-3-carboxamide exerts its biological effects involves multiple pathways:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through caspase activation.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.

- Neuroprotective Effects : Similar benzothiazole compounds have shown acetylcholinesterase inhibitory action, suggesting potential applications in neurodegenerative diseases .

Data Summary

The following table summarizes key biological activities and findings related to N-(2-benzothiazolyl)piperidine-3-carboxamide:

Q & A

Q. What are the key considerations for synthesizing N-(2-Benzothiazolyl)piperidine-3-carboxamide with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Core Formation : Construction of the benzothiazole and piperidine rings via cyclization or condensation reactions.

- Amide Bond Formation : Coupling using carbodiimide reagents (e.g., EDC/HOBt) in solvents like dichloromethane or DMF .

- Purification : Chromatography (silica gel or HPLC) or recrystallization to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzothiazole formation | H2SO4, 80°C, 12h | 60–75 |

| Piperidine coupling | EDC/HOBt, DMF, RT, 24h | 70–85 |

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Testing : Use a solvent panel (DMSO, methanol, acetonitrile) with sonication. Quantify via UV-Vis spectroscopy or gravimetric analysis. Related compounds show solubility in polar aprotic solvents (>10 mg/mL in DMSO) .

- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Monitor pH-dependent stability (e.g., PBS buffer vs. simulated gastric fluid) .

Q. Stability Data (Example) :

| Condition | Degradation (%) | Time (Days) |

|---|---|---|

| pH 7.4, 25°C | <5 | 30 |

| pH 1.2, 37°C | 15–20 | 30 |

Q. What analytical methods are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm aromatic (δ 7.2–8.5 ppm) and aliphatic (δ 2.5–4.0 ppm) protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ (e.g., m/z 331.12 for C15H18N3O2S) .

- X-ray Crystallography : Resolve stereochemistry for chiral centers, if applicable .

Q. How should initial biological screening be designed to evaluate this compound’s activity?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., kinases, GPCRs) .

- Assay Types :

- In Vitro : Enzymatic inhibition assays (IC50 determination) using fluorescence or radiometric readouts.

- Cell-Based : Cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

- Orthogonal Assays : Validate hits using SPR (binding affinity) and thermal shift assays (target engagement) .

- Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity .

- Structural Modifications : Synthesize analogs to isolate pharmacophores (e.g., replacing benzothiazole with oxazole) .

Q. What strategies optimize structure-activity relationship (SAR) studies for therapeutic potential?

Methodological Answer:

- Substituent Variation : Systematically modify the piperidine (e.g., N-methylation) and benzothiazole (e.g., halogenation) moieties .

- Computational Modeling : Docking (AutoDock Vina) and MD simulations to predict binding modes to targets like EGFR or 5-HT receptors .

Q. SAR Example :

| Substituent | Activity (IC50, nM) | Target |

|---|---|---|

| 2-Cl-Benzothiazole | 12 ± 3 | Kinase X |

| 5-F-Benzothiazole | 45 ± 8 | Kinase X |

Q. What reaction conditions improve synthesis yield for scale-up?

Methodological Answer:

- Catalyst Optimization : Use Pd/C for hydrogenation steps (reduces byproducts) .

- Solvent Selection : Replace DMF with acetonitrile for easier post-reaction purification .

- Microwave Assistance : Reduce reaction time from 24h to 2h for amide coupling (yield increase from 70% to 88%) .

Q. How can the mechanism of action against neurological targets be elucidated?

Methodological Answer:

- Receptor Binding : Radioligand displacement assays (e.g., [3H]-serotonin for 5-HT receptors) .

- Pathway Analysis : RNA-seq to identify differentially expressed genes in treated neuronal cells .

- In Vivo Models : Test cognitive effects in transgenic Alzheimer’s mice (Morris water maze) .

Q. What methodologies assess compound stability in long-term storage?

Methodological Answer:

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze via HPLC for photodegradants .

- Lyophilization : Improve stability by formulating as a lyophilized powder (4°C, <5% degradation over 12 months) .

Q. How can selectivity against off-target interactions be validated?

Methodological Answer:

- Kinome Profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases .

- CRISPR Screening : Genome-wide KO libraries to identify synthetic lethal targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.